4-(Aminomethyl)-n'-(4-(diethylamino)benzylidene)benzohydrazide
Description
This compound belongs to the benzohydrazide class, characterized by a hydrazone (-NHN=CH-) backbone. Its structure includes:
- 4-(diethylamino)benzylidene group, contributing electron-donating effects and lipophilicity, which may influence biological interactions and solubility .
Properties
Molecular Formula |
C19H24N4O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(aminomethyl)-N-[[4-(diethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H24N4O/c1-3-23(4-2)18-11-7-16(8-12-18)14-21-22-19(24)17-9-5-15(13-20)6-10-17/h5-12,14H,3-4,13,20H2,1-2H3,(H,22,24) |
InChI Key |
QBXSPUSIMFUWTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-n’-(4-(diethylamino)benzylidene)benzohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 4-(aminomethyl)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-n’-(4-(diethylamino)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
4-(Aminomethyl)-n’-(4-(diethylamino)benzylidene)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It may serve as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-n’-(4-(diethylamino)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Benzylidene Derivatives
Antimicrobial Activity (Table 1)
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, CF₃) enhance enzyme inhibition (e.g., AChE/BuChE) but reduce antimicrobial potency compared to electron-donating groups .
- Chlorine substituents improve broad-spectrum antimicrobial activity, likely due to increased membrane disruption .
Electronic Properties (Table 2)
Key Observations :
- Similar HOMO-LUMO gaps (ΔE ≈ 3.4 eV) suggest comparable chemical reactivity across analogs, though substituents modulate charge distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
